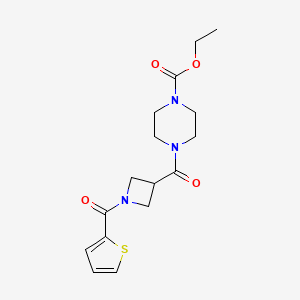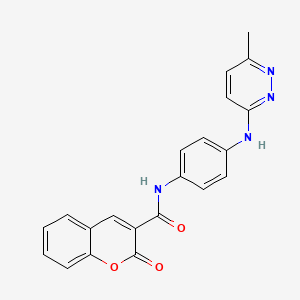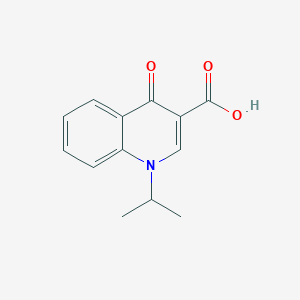
N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide, also known as BMN-673, is a potent poly (ADP-ribose) polymerase (PARP) inhibitor. PARP is an enzyme involved in DNA repair and BMN-673 has shown promising results in treating various cancers.
Mécanisme D'action
N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide is a highly selective PARP inhibitor. PARP is involved in DNA repair, and by inhibiting PARP, N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide prevents cancer cells from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide has been shown to have potent anti-cancer effects in preclinical and clinical studies. It has been shown to induce cell death in cancer cells and inhibit tumor growth. N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide has also been shown to enhance the effects of chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide in lab experiments is its potent anti-cancer effects. It has shown efficacy in treating a variety of cancers and can be used in combination with other cancer treatments. However, one limitation of using N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide in lab experiments is its high cost. It may also require specialized equipment and expertise to synthesize and work with.
Orientations Futures
There are several future directions for the use of N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide in cancer treatment. One direction is the development of more potent and selective PARP inhibitors. Another direction is the exploration of N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide in combination with other cancer treatments, such as immunotherapy. Additionally, the use of N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide in other diseases, such as neurodegenerative diseases, is an area of active research.
In conclusion, N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide is a potent PARP inhibitor with promising applications in cancer treatment. Its mechanism of action involves inhibiting PARP, preventing cancer cells from repairing DNA damage, and leading to cell death. While it has shown efficacy in treating various cancers, there are limitations to its use in lab experiments, such as cost and specialized equipment. However, there are several future directions for the use of N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide in cancer treatment and other diseases.
Méthodes De Synthèse
N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide is synthesized through a multi-step process involving the reaction of pyridine-2-carboxylic acid with benzylamine followed by nitration and then coupling with 4-morpholino-3-nitrobenzoyl chloride. The final product is purified through column chromatography.
Applications De Recherche Scientifique
N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide has been extensively studied for its potential use in cancer treatment. It has shown efficacy in treating ovarian, breast, and prostate cancers. N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide works by inhibiting PARP, which prevents cancer cells from repairing DNA damage, leading to cell death. N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide has also been studied for its use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-benzyl-4-morpholin-4-yl-3-nitro-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-23(26(22-8-4-5-11-24-22)17-18-6-2-1-3-7-18)19-9-10-20(21(16-19)27(29)30)25-12-14-31-15-13-25/h1-11,16H,12-15,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFMDFDSUCZBRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

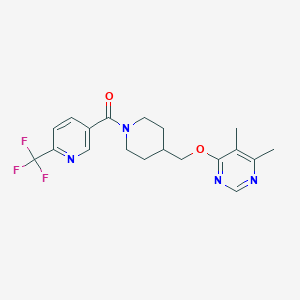
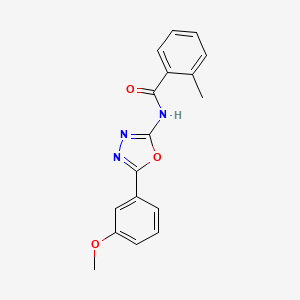
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2394236.png)
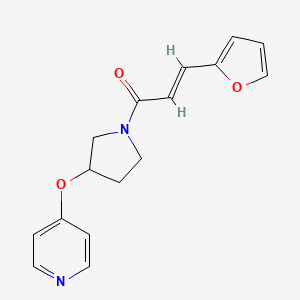
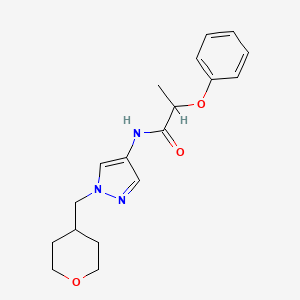
![4-chloro-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2394241.png)
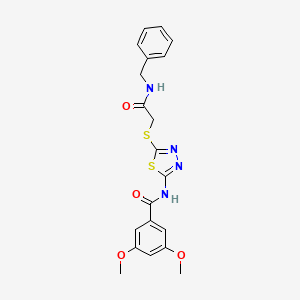
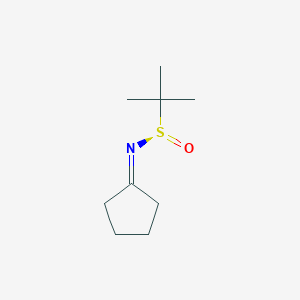
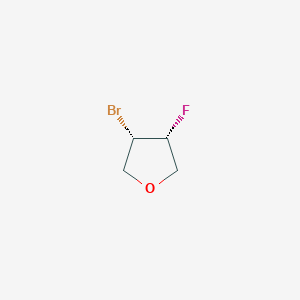
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2394245.png)
![4-benzyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2394247.png)
